molecular formula C18H16N2O6S B2913125 Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate CAS No. 860612-17-5

Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate

Cat. No.: B2913125
CAS No.: 860612-17-5
M. Wt: 388.39
InChI Key: CGXJWMXQSZULLA-UHFFFAOYSA-N
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Description

Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is a synthetic pyrrolo[2,3-b]pyridine derivative characterized by a sulfonamide-linked 4-methoxyphenyl group at the 1-position and an ethyl oxoacetate moiety at the 3-position. This compound is of interest in medicinal chemistry due to the pyrrolo[2,3-b]pyridine scaffold, which is prevalent in kinase inhibitors and other bioactive molecules . Its structural complexity arises from the sulfonyl group, which enhances stability and modulates electronic properties, and the oxoacetate ester, which contributes to solubility and reactivity .

Properties

IUPAC Name

ethyl 2-[1-(4-methoxyphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-3-26-18(22)16(21)15-11-20(17-14(15)5-4-10-19-17)27(23,24)13-8-6-12(25-2)7-9-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXJWMXQSZULLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate (CAS Number: 860612-17-5) is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16N2O6S
  • Molecular Weight : 388.394 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 591.8 °C at 760 mmHg
  • LogP : 2.45 (indicating moderate lipophilicity) .

The compound features a pyrrolo[2,3-b]pyridine core, which has been associated with various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated high antioxidant properties, which can mitigate oxidative stress in cells .
  • Enzyme Inhibition : this compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), potentially impacting neurological disorders .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing the pyrrolo[2,3-b]pyridine structure. For instance:

  • In vitro Studies : Ethyl derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has been reported that related compounds possess higher antibacterial activity compared to antifungal activity. Ethyl derivatives have been shown to inhibit pathogenic bacteria effectively .

Neuroprotective Effects

Given its ability to inhibit AChE, there is potential for neuroprotective applications:

  • Cognitive Disorders : The inhibition of AChE may aid in the treatment of conditions such as Alzheimer's disease by enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityCompounds similar to this compound showed significant antioxidant effects in cellular models .
Antimicrobial EfficacyIn vitro tests indicated that the compound had superior antibacterial properties against several strains compared to standard antibiotics .
Neuroprotective PotentialResearch indicated that the compound effectively inhibited AChE activity, suggesting potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared to analogs with variations in substituents on the pyrrolo[2,3-b]pyridine core (Table 1).

Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name R-Group (Position 1) Molecular Formula Molecular Weight (g/mol) Source
Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate 4-Methoxyphenylsulfonyl C₁₉H₁₇N₂O₆S 413.41
Ethyl 2-(1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate 2-Methoxyethyl C₁₅H₁₆N₂O₄ 292.30
Ethyl 2-(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate Methyl + Bromo (Position 5) C₁₂H₁₁BrN₂O₃ 311.14
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate Unsubstituted (Position 1) C₁₁H₁₀N₂O₃ 218.21

Key Observations :

  • Bromo-substituted analogs (e.g., from ) exhibit increased molecular weight and altered electronic properties, which may influence binding affinity in biological targets.
  • Unsubstituted pyrrolo[2,3-c]pyridine derivatives (e.g., ) lack the sulfonyl group, leading to reduced polarity and differing solubility profiles.

Physicochemical Properties

NMR Spectral Data Comparison :

  • Target Compound: Expected aromatic proton signals for the 4-methoxyphenyl group (δ ~6.8–7.5 ppm) and distinct sulfonyl-related deshielding effects.
  • Ethyl 2-(1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate : ¹H NMR (CDCl₃) shows peaks at δ 8.67 (d, J = 8.1 Hz), 4.54 (t, J = 5.1 Hz, OCH₂), and 3.35 (s, OCH₃) .
  • Bromo-Substituted Analog : ¹H NMR signals include δ 8.80 (d, J = 2.3 Hz) for the brominated pyridine proton and 3.91 (s, CH₃) .

Solubility and Reactivity :

  • The sulfonyl group in the target compound increases polarity, likely improving aqueous solubility compared to alkyl-substituted analogs .
  • Ethyl oxoacetate moieties in all analogs enhance reactivity toward nucleophiles, enabling further derivatization (e.g., amide formation) .

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